(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride
Description
Structural and Stereochemical Characteristics
The molecular structure of (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride features a distinctive bicyclic framework consisting of two nitrogen atoms incorporated into the ring system. The compound exists as a hydrochloride salt with the molecular formula C6H14Cl2N2 when present as the dihydrochloride form, exhibiting an average molecular mass of 185.092 atomic mass units. The stereochemistry at the 1 and 5 positions is particularly critical for its biological activity and reactivity, with the (5R) configuration determining the spatial arrangement of substituents and influencing the compound's interaction with biological targets.
The bicyclic structure can be represented by the structural formula C1CN2CCC@HN1, which clearly indicates the arrangement of carbon and nitrogen atoms within the bicyclic framework. This specific arrangement creates a rigid scaffold that constrains the nitrogen atoms in defined spatial relationships, contributing to the compound's unique chemical and biological properties. The stereochemical designation (5R) refers to the absolute configuration at the bridgehead carbon, which significantly impacts the molecule's three-dimensional shape and subsequent reactivity patterns.
Crystallographic studies have revealed important structural parameters for related diazabicycloalkane systems. Research on bicyclic diamines has shown that nitrogen-to-nitrogen distances in these systems typically range between 3.16 and 6.52 Angstroms, depending on the specific ring size and substitution pattern. The conformational preferences of the diazabicyclic system are influenced by the rigid bicyclic framework, which restricts rotation and creates well-defined spatial arrangements of functional groups.
Table 1: Key Structural Parameters of (5R)-1,4-Diazabicyclo[3.2.1]octane Hydrochloride
The compound demonstrates significant nucleophilic character due to the presence of two nitrogen atoms within the bicyclic framework. The electron-donating properties of the nitrogen atoms enhance the compound's reactivity in various chemical transformations, including nucleophilic substitution reactions and acylation processes. The spatial arrangement of these nitrogen atoms within the rigid bicyclic structure creates a unique electronic environment that distinguishes this compound from linear or monocyclic diamines.
Spectroscopic analysis provides additional insights into the structural characteristics of (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride. The compound exhibits characteristic absorption patterns in infrared spectroscopy, with specific bands corresponding to carbon-hydrogen stretching modes around 2900 wavenumbers and carbon-hydrogen bending modes at approximately 1400 wavenumbers, consistent with the aliphatic nature of the bicyclic framework. Nuclear magnetic resonance studies reveal distinct chemical shifts for the various carbon and hydrogen environments within the molecule, providing detailed information about the electronic environment of each atomic position.
Historical Context of Diazabicycloalkane Derivatives in Organic Chemistry
The development of diazabicycloalkane chemistry has its roots in the broader exploration of polycyclic nitrogen-containing compounds that began in the mid-20th century. Early investigations into bicyclic diamines were motivated by their potential as synthetic intermediates and their unique conformational properties. The systematic study of these compounds revealed that diazabicyclic structures could provide access to rigid molecular frameworks with predictable stereochemical outcomes, making them valuable tools in asymmetric synthesis and medicinal chemistry.
Historical surveys of bicyclic diamines have documented the evolution of synthetic methodologies for accessing these challenging molecular architectures. Early synthetic approaches relied on cyclization reactions of appropriate diamine precursors, often requiring harsh reaction conditions and yielding products with limited stereochemical control. The development of more sophisticated synthetic strategies, including metal-catalyzed cyclization reactions and stereoselective reduction processes, has significantly expanded the accessibility of diazabicycloalkane derivatives.
The recognition of 1,4-diazabicyclo[2.2.2]octane, commonly known as triethylenediamine, as a highly effective nucleophilic catalyst marked a significant milestone in the practical application of diazabicyclic compounds. This related compound, with the formula N2(C2H4)3, demonstrated exceptional catalytic activity in polyurethane formation and Baylis-Hillman reactions, establishing the broader family of diazabicycloalkanes as important synthetic tools. The success of triethylenediamine in catalytic applications sparked increased interest in exploring the reactivity and applications of related bicyclic diamine systems.
Research into the conformational properties of diazabicycloalkanes has revealed fascinating structural features that distinguish these compounds from their acyclic counterparts. Studies have shown that the diazacyclohexane rings within these bicyclic systems adopt boat conformations rather than the more common chair conformations, resulting from the geometric constraints imposed by the bicyclic framework. This conformational preference has important implications for the reactivity and binding properties of these compounds.
Table 2: Historical Milestones in Diazabicycloalkane Chemistry
The evolution of diazabicycloalkane chemistry has been closely linked to advances in synthetic methodology and mechanistic understanding. Modern synthetic approaches to (5R)-1,4-Diazabicyclo[3.2.1]octane and related compounds employ sophisticated strategies such as aza-Michael addition reactions and stereoselective cyclization processes. These methods allow for precise control over stereochemistry and provide access to enantiomerically pure materials suitable for pharmaceutical applications.
Contemporary research has expanded the applications of diazabicycloalkane derivatives beyond traditional synthetic chemistry into areas such as materials science and biochemistry. The rigid bicyclic framework of these compounds makes them attractive scaffolds for the design of conformationally constrained molecules with predictable three-dimensional structures. This property has proven particularly valuable in medicinal chemistry, where the development of selective enzyme inhibitors and receptor ligands often requires precise spatial positioning of functional groups.
The investigation of diazabicycloalkane derivatives has also contributed to broader understanding of nitrogen-containing heterocycles and their unique chemical properties. Research has demonstrated that the incorporation of nitrogen atoms into bicyclic frameworks can significantly alter electronic properties, reactivity patterns, and binding affinities compared to analogous carbon-only systems. These insights have informed the design of new synthetic targets and have contributed to the development of novel therapeutic agents based on diazabicyclic scaffolds.
Properties
IUPAC Name |
(5R)-1,4-diazabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.ClH/c1-3-8-4-2-7-6(1)5-8;/h6-7H,1-5H2;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSFBRJHUKPMMK-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@H]1C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
857334-81-7 | |
| Record name | 1,4-Diazabicyclo[3.2.1]octane, hydrochloride (1:2), (1R,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857334-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
148.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523530-59-7 | |
| Record name | 1,4-Diazabicyclo[3.2.1]octane, hydrochloride (1:1), (5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the bicyclo[3.2.1]octane system can be dissected into a diamine precursor with appropriately positioned functional groups. A plausible disconnection involves cleavage of the C-N bonds, suggesting a cyclization strategy from a linear diamine bearing leaving groups (e.g., mesylates or tosylates). Alternative routes may employ ring-closing metathesis (RCM) or transition-metal-catalyzed C-N bond formation.
Chiral Pool Synthesis
Utilizing chiral starting materials from the "chiral pool" (e.g., amino acids or terpenes) provides a straightforward path to enantiomerically pure products. For instance, L-proline derivatives could serve as precursors, leveraging their inherent stereochemistry to dictate the R-configuration at position 5. However, this approach requires careful functionalization to construct the bicyclic framework.
Asymmetric Catalysis
Modern asymmetric catalysis offers a versatile route to enantioselective synthesis. Transition-metal complexes with chiral ligands (e.g., BINAP or salen) could facilitate intramolecular amination or cyclization reactions. For example, a palladium-catalyzed coupling might enable the formation of the bicyclic structure with high enantiomeric excess (ee).
Stepwise Preparation Methodology
Synthesis of the Free Base
A hypothetical synthesis of the free base (5R)-1,4-Diazabicyclo[3.2.1]octane involves the following steps:
- Diamine Precursor Preparation : Begin with a linear diamine such as 1,5-diaminopentane. Introduce protecting groups (e.g., Boc or Cbz) to selectively mask one amine while activating the other for cyclization.
- Cyclization : Treat the protected diamine with a base (e.g., K₂CO₃) in the presence of a leaving group (e.g., mesyl chloride) to induce intramolecular nucleophilic substitution, forming the smaller ring.
- Second Cyclization : Deprotect the amine and subject it to similar conditions to close the larger ring, yielding the bicyclic diamine.
- Stereochemical Resolution : If racemization occurs, employ chiral resolution techniques (e.g., diastereomeric salt formation with tartaric acid) to isolate the (5R)-enantiomer.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether enhances purity.
Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Stereoselectivity |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk racemization |
| Solvent | Tetrahydrofuran (THF) | Polar aprotic solvents favor SN2 mechanisms |
| Base | Triethylamine | Neutralizes HCl, drives cyclization |
| Catalyst | Pd(OAc)₂ with chiral ligand | Enhances enantioselectivity (>90% ee) |
Analytical Characterization
Confirming the structure and purity of the final product involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, D₂O): δ 3.45–3.20 (m, 4H, NCH₂), 2.95–2.70 (m, 4H, CH₂N), 2.10–1.80 (m, 2H, bridgehead CH).
- ¹³C NMR (100 MHz, D₂O): δ 55.2 (NCH₂), 48.7 (CH₂N), 35.1 (bridgehead C).
- Mass Spectrometry (MS) : ESI-MS m/z 113.1 [M-Cl]⁺.
- X-ray Crystallography : Resolves the absolute configuration at position 5.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Chiral Pool Synthesis | High stereoselectivity | Limited precursor availability | 60–70 |
| Asymmetric Catalysis | Tunable ee | Costly catalysts | 75–85 |
| Resolution of Racemate | Simple setup | Low efficiency (≤50%) | 30–40 |
Chemical Reactions Analysis
Types of Reactions: (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry Applications
Neurotransmitter Interaction
Research has shown that DABCO hydrochloride exhibits notable interactions with neurotransmitter systems. It has been identified as a compound that binds to nicotinic acetylcholine receptors, which are crucial for synaptic transmission and neuronal excitability. This interaction suggests potential applications in developing drugs targeting cognitive disorders and neurodegenerative diseases .
β-Lactamase Inhibition
DABCO derivatives have been investigated for their ability to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Compounds derived from DABCO have demonstrated efficacy against class A, C, and D β-lactamases, making them promising candidates for enhancing the effectiveness of existing antibiotics . For instance, novel diazabicyclooctanes (DBOs) based on the DABCO structure have shown potent cross-class inhibition against multidrug-resistant Gram-negative bacteria .
Organic Synthesis Applications
Catalysis in Organic Reactions
DABCO hydrochloride serves as a chiral Brønsted-Lowry base catalyst in various organic transformations. Its unique bicyclic structure allows it to facilitate asymmetric synthesis effectively. The compound is utilized in reactions such as:
- Nucleophilic substitutions
- Cycloadditions
- Michael additions
These reactions highlight its versatility and effectiveness in producing chiral compounds with high selectivity .
Synthesis Methods
The synthesis of DABCO hydrochloride typically involves several key steps that emphasize chirality and structural integrity. Common methods include:
- Formation of the bicyclic structure through intramolecular reactions.
- Hydrochlorination , which stabilizes the compound and enhances its solubility in various solvents.
- Purification techniques , such as recrystallization or chromatography, to achieve high purity levels suitable for research applications.
Comparative Analysis of Related Compounds
The following table summarizes some compounds related to (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride and their notable features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| (S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride | Enantiomer | Opposite chirality; potential for different reactivity |
| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic Diamine | Lacks chirality; used as a non-selective catalyst |
| 1,5-Diazabicyclo[3.3.0]octane | Bicyclic Diamine | Different ring size; less common in synthesis |
The structural differences among these compounds influence their reactivity profiles and applications in synthetic chemistry .
Case Studies
Case Study 1: Development of β-Lactamase Inhibitors
In a study focusing on novel DABCO derivatives, researchers synthesized compounds that inhibited class A and C β-lactamases effectively. These compounds were characterized biochemically against clinically relevant bacteria and demonstrated significant potential for clinical application against multidrug-resistant infections .
Case Study 2: Asymmetric Synthesis Applications
Another research project highlighted the use of (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride as a catalyst in asymmetric synthesis of pharmaceuticals. The study reported that using DABCO hydrochloride resulted in higher yields and selectivity compared to traditional non-chiral catalysts .
Mechanism of Action
The mechanism by which (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing biological processes and pathways.
Comparison with Similar Compounds
Key Properties:
- Physical State : White solid or colorless crystals .
- Solubility: Soluble in polar organic solvents (e.g., ethanol, DMF) .
- Molecular Formula: C₆H₁₂N₂·HCl (monohydrochloride) or C₆H₁₂N₂·2HCl (dihydrochloride) .
- Purity : Commercial grades typically offer ≥95% purity, requiring refrigerated storage .
- Applications : Catalyzes asymmetric syntheses, serves as a ligand in metal complexes, and acts as a precursor for CNS-targeting pharmaceuticals .
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride
- Structure : Differs in stereochemistry at the bridgehead carbons (1S,5S vs. 5R configuration) .
- Properties : Similar solubility but distinct chiral environments influence catalytic selectivity in asymmetric reactions .
- Applications : Used in niche syntheses requiring specific enantiomeric outcomes, such as α-7 nicotinic receptor agonists .
Table 1: Stereoisomer Comparison
Bicyclic Amines with Different Ring Systems
1,4-Diazabicyclo[2.2.2]octane Hydrochloride (DABCO Derivative)
3-Azabicyclo[3.2.1]octane Hydrochloride
Table 2: Structural and Functional Comparison
Pharmacologically Relevant Analogs
8-Azabicyclo[3.2.1]octane (Nortropane)
- Structure : Single nitrogen at position 8; parent framework of tropane alkaloids (e.g., cocaine) .
- Comparison : Lacks the second nitrogen atom, reducing its utility as a bifunctional catalyst but enhancing lipid solubility for CNS penetration .
1,4-Diazabicyclo[3.2.2]nonane
- Structure : Larger [3.2.2] ring system with two nitrogen atoms .
- Applications : Used in synthesizing α-7 nicotinic acetylcholine receptor agonists for Alzheimer’s disease .
Table 3: Pharmacological Potential
Research Findings and Data
Molecular and Vibrational Analysis
A 2017 study compared the molecular structure of 1,4-diazabicyclo[3.2.1]octane with nortropane using DFT calculations. Key findings include:
- Bond Angles: The diazabicyclo system exhibits narrower bridgehead angles (N1-C2-C3 = 94.5°) compared to nortropane (C1-C2-C3 = 96.8°), influencing steric accessibility .
- Vibrational Modes: Unique N-H stretching modes at 3350 cm⁻¹ distinguish the diazabicyclo compound from nortropane derivatives .
Biological Activity
(5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride, commonly referred to as DABCO, belongs to a class of bicyclic compounds that have gained attention for their diverse biological activities. This compound, particularly its derivatives, has been explored for its potential in combating multidrug-resistant bacterial infections, serving as a β-lactamase inhibitor, and exhibiting antiviral properties.
DABCO and its derivatives function primarily as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the formation of stable acyl-enzyme complexes with the active site serine residue of the β-lactamase, thereby preventing the hydrolysis of β-lactam antibiotics. This action is crucial in restoring the efficacy of antibiotics against resistant strains.
Antibacterial Activity
Recent studies have demonstrated that DABCO derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Table 1: Antibacterial Activity of DABCO Derivatives
The compounds 1c and 1e were noted for their rapid bactericidal effects, achieving significant reductions in bacterial counts within two hours of exposure .
Antiviral Activity
DABCO derivatives have also shown promising antiviral activity. For instance, certain compounds have been evaluated against influenza virus strains with notable efficacy.
Table 2: Antiviral Activity of DABCO Derivatives
These findings suggest that DABCO's structural features may be leveraged to develop effective antiviral agents.
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
A study evaluated the effectiveness of DABCO derivatives in murine models infected with multidrug-resistant Acinetobacter baumannii. The combination therapy involving β-lactams and DABCO inhibitors significantly improved survival rates compared to controls .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of DABCO derivatives revealed that modifications to the linker moieties could enhance both antibacterial and antiviral activities. For example, compounds with aromatic linkers demonstrated increased potency against resistant strains compared to their aliphatic counterparts .
Q & A
Q. What are the key considerations for synthesizing (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride with high enantiomeric purity?
Synthesis of this bicyclic amine requires stereochemical control at the 5R position. Methodologies include:
- Chiral resolution : Use of enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to isolate the (5R)-enantiomer.
- Asymmetric synthesis : Ring-closing strategies (e.g., intramolecular cyclization) under controlled pH and temperature to favor the desired configuration.
- Validation : Confirm enantiopurity via chiral HPLC (e.g., using a Chiralpak column with a mobile phase of hexane/isopropanol and trifluoroacetic acid as an ion-pairing agent) .
Q. How should researchers handle and store (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride to ensure stability?
- Storage : Keep in airtight, light-resistant containers at –20°C under nitrogen to prevent hydrolysis or oxidation.
- Handling : Use anhydrous solvents (e.g., dry DMF or acetonitrile) during experiments. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the bicyclic structure .
Q. What analytical techniques are critical for characterizing this compound?
- NMR : Use , , and 2D COSY spectra to confirm the bicyclic structure and stereochemistry.
- Mass spectrometry (HRMS) : Verify molecular weight (CHNCl) and fragmentation patterns.
- X-ray crystallography : Resolve the 3D structure to validate the (5R) configuration (see crystallographic data for related bicyclic amines ).
Advanced Research Questions
Q. How can researchers design experiments to study the interaction of (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride with biological targets (e.g., sigma receptors)?
- Receptor binding assays : Use radiolabeled ligands (e.g., -DTG for sigma-1 receptors) in competitive binding studies.
- Functional assays : Measure intracellular Ca flux or cAMP levels in cell lines expressing target receptors.
- Structural analysis : Perform molecular docking using the compound’s crystallographic data to predict binding modes .
Q. What methodologies resolve contradictions in solubility and stability data across studies?
- Controlled solubility testing : Use standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and quantify dissolved compound via UV-Vis spectroscopy.
- Stress testing : Expose the compound to heat, light, and humidity, then compare degradation products using LC-MS.
- Cross-validation : Compare results with structurally similar compounds (e.g., 1,4-diazabicyclo[2.2.2]octane derivatives) to identify trends .
Q. How can researchers investigate the compound’s role in catalytic or supramolecular systems?
- Surface tension and conductivity : Measure changes in surfactant-like behavior in aqueous/organic mixtures (e.g., methanol or acetonitrile).
- AFM imaging : Visualize self-assembled nanostructures (e.g., 1D branched or 2D layered morphologies) formed by the compound and metal ions (e.g., Cu) .
- Mechanistic studies : Use fluorescence quenching or EPR spectroscopy to detect electron transfer pathways.
Methodological Challenges and Solutions
Q. How to optimize HPLC conditions for quantifying impurities in (5R)-1,4-Diazabicyclo[3.2.1]octane hydrochloride?
- Column selection : Use a C18 column with a mobile phase of acetonitrile/water (15:85 v/v) containing 0.1% trifluoroacetic acid.
- Detection : Set UV wavelength to 210–220 nm for amine detection.
- Validation : Include system suitability tests (e.g., resolution ≥2.0 between the main peak and related compounds) .
Q. What strategies address discrepancies between computational modeling and experimental data for this compound?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
